![molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5](/img/structure/B1273709.png)

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

Übersicht

Beschreibung

Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

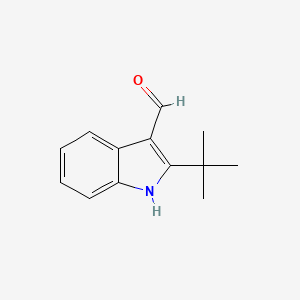

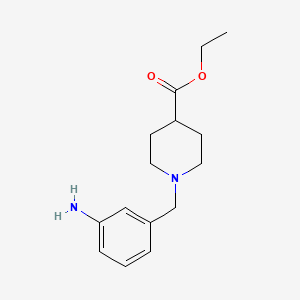

Synthesis and Intermediate Role in Pharmaceutical Compounds

- Tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, compounds such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are synthesized using related structures as starting materials. These compounds have shown significance in the pharmaceutical industry, particularly in the synthesis of drugs like crizotinib, a notable example in this context (Kong et al., 2016).

Role in Synthesis of Anticancer Drugs

- Derivatives of this compound have been utilized in the development of small molecule anticancer drugs. A study highlights the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, offering insights into the compound's potential in cancer treatment (Zhang et al., 2018).

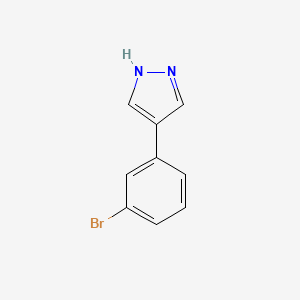

Application in Nociceptin Antagonists Synthesis

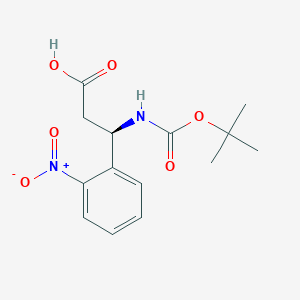

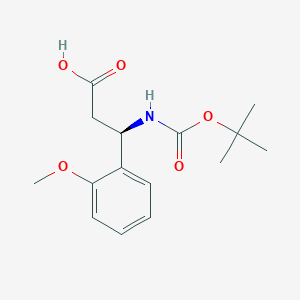

- The compound's derivatives have been used in the asymmetric synthesis of intermediates crucial for nociceptin antagonists. This demonstrates its versatility in synthesizing compounds with potential therapeutic uses, particularly in pain management (Jona et al., 2009).

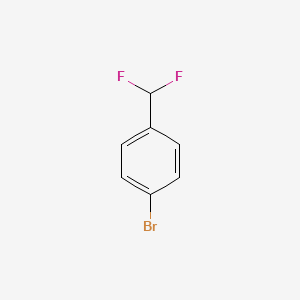

Crystallographic Studies

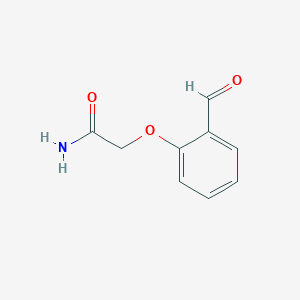

- Crystal structure analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant, both derivatives of this compound, has provided valuable insights into hydrogen and halogen bonds involving carbonyl groups. Such studies are significant for understanding molecular interactions and designing new compounds (Baillargeon et al., 2017).

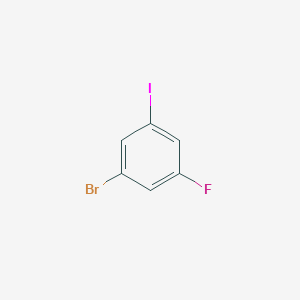

Asymmetrical Synthesis Applications

- Its derivatives have been employed in efficient and practical asymmetric syntheses, demonstrating its importance in producing enantiomerically pure compounds, a crucial aspect in pharmaceutical synthesis (Yang et al., 2009).

Involvement in Advanced Organic Synthesis

- Additionally, the compound and its derivatives find applications in advanced organic synthesis processes, such as in the preparation of bicyclic carbamates, precursors to various alkaloid derivatives (Szakonyi et al., 2005).

Wirkmechanismus

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

The depolarization of the bacterial cytoplasmic membrane induced by this compound suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the development of protacs, which are designed to induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

A compound with a similar structure has been reported to induce the depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial effect .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRJBIMLSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383443 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344566-78-5 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)